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molecular formula C11H16N2 B8726123 2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 125104-68-9

2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine

Cat. No. B8726123
M. Wt: 176.26 g/mol
InChI Key: UWGGDBZLFAXETC-UHFFFAOYSA-N
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Patent
US05114945

Procedure details

A mixture of 6-methylpyridine-2-carboxaldehyde (1.2 g), pyrrolidine (0.78 g) and platinum oxide (0.15 g) in ethanol (50 ml) was hydrogenated at atmospheric pressure for 30 min. The catalyst was filtered off and the filtrate was evaporated. The residue (1.6 g) was purified by chromatography on alumina (60 g, Type UGI), eluting with ether-hexane (1:1) to give the title compound as a colourless mobile oil (1.15 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>C(O)C.[Pt]=O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[N:7]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Name
Quantity
0.78 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue (1.6 g) was purified by chromatography on alumina (60 g, Type UGI)
WASH
Type
WASH
Details
eluting with ether-hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=CC=C1)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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